3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
This compound features a bis-triazoloazepine scaffold linked via a methylene group. The core structure comprises two fused [1,2,4]triazolo[4,3-a]azepine rings, which are seven-membered heterocycles containing three nitrogen atoms.
Properties
IUPAC Name |
3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6/c1-3-7-12-16-18-14(20(12)9-5-1)11-15-19-17-13-8-4-2-6-10-21(13)15/h1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYQDSGSXGEWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CC3=NN=C4N3CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a member of the triazole family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its CAS number 327093-42-5. The presence of the triazole and azepine rings contributes to its pharmacological properties.
Antitumor Activity
Research indicates that compounds with similar triazole structures exhibit significant antitumor activity. For instance:
- IC50 Values : A related study found that triazole derivatives had IC50 values ranging from 0.15 µM to 2.85 µM against various cancer cell lines (A549, MCF-7, HeLa) . While specific IC50 values for our compound are not directly reported in the literature reviewed, the structural similarities suggest potential efficacy.
The biological activity of triazolo compounds often involves:
- Inhibition of Kinases : Similar compounds have been identified as c-Met kinase inhibitors . This inhibition is crucial in cancer therapy as c-Met plays a role in tumor growth and metastasis.
- Induction of Apoptosis : Studies have shown that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins .
Case Studies
- Anticancer Studies : In a comparative study of various triazolo derivatives:
- In Vitro Assays : In vitro assays indicated that related compounds suppressed breast carcinoma cell growth by inducing cell cycle arrest and apoptosis . This suggests that our compound may exhibit similar properties.
Data Tables
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound 22i | Antitumor | 0.83 (A549) | c-Met Kinase |
| Compound 3a | Apoptosis Induction | Not specified | Pro-apoptotic proteins |
| Compound 5a | Cell Cycle Arrest | Not specified | Cancer cells |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of the target compound and its analogs:
*Calculated based on molecular formula.
Pharmacokinetic Considerations
- Lipophilicity : The 2-chlorophenyl derivative () has a ClogP ~2.5, favoring membrane permeability but risking hepatic metabolism.
- Solubility : The ethylamine-substituted compound () is more water-soluble (predicted aqueous solubility >1 mg/mL) due to its polar amine group .
- Metabolic Stability : The trifluoromethyl group in reduces oxidative metabolism, extending half-life in vivo .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves azepine ring protons (δ 2.5–4.0 ppm) and triazole methylene groups (δ 4.5–5.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Uses C18 columns (acetonitrile/water mobile phase) to assess purity (>95% threshold for biological assays) .
How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?
Q. Basic Research Focus
- In vitro assays : Dose-response curves (1 nM–100 µM) in target-specific assays (e.g., enzyme inhibition, receptor binding) using fluorometric or colorimetric readouts .
- Cell-based models : Assess cytotoxicity (MTT assay) and selectivity in primary vs. cancer cell lines .
- Mechanistic studies : Use Western blotting or qPCR to evaluate downstream signaling pathways .
How should researchers address contradictions between computational predictions and experimental data?
Q. Advanced Research Focus
- Revisiting computational models : Refine DFT calculations (B3LYP/6-31G* basis set) to account for solvent effects or tautomeric forms .
- Experimental validation : Repeat assays under controlled conditions (e.g., pH, temperature) to confirm reproducibility .
- Data triangulation : Cross-reference results with structurally analogous compounds to identify trends .
What methodologies are recommended for stability studies under varying physiological conditions?
Q. Advanced Research Focus
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- LC-MS monitoring : Track degradation products (e.g., hydrolyzed azepine rings) over 24–72 hours .
- Stability-activity correlation : Compare degraded samples with fresh batches in bioassays to identify critical stability thresholds .
How can molecular docking and dynamics simulations enhance understanding of target interactions?
Q. Advanced Research Focus
- Docking protocols : Use AutoDock Vina to predict binding poses in protein active sites (e.g., kinases, GPCRs) .
- MD simulations (NAMD/GROMACS) : Simulate ligand-protein complexes for 100 ns to assess binding stability (RMSD <2 Å) .
- Free energy calculations : Apply MM-PBSA to quantify binding affinities and validate with SPR or ITC data .
What challenges arise in obtaining high-resolution analytical data, and how can they be mitigated?
Q. Advanced Research Focus
- Low solubility : Use deuterated DMSO or co-solvents (e.g., 10% methanol) for NMR .
- Ion suppression in MS : Optimize ionization parameters (ESI voltage, desolvation temperature) .
- Crystallization issues : Screen 100+ solvent combinations (e.g., vapor diffusion) for X-ray-quality crystals .
What strategies improve yields in multi-step syntheses involving sensitive intermediates?
Q. Advanced Research Focus
- Protecting groups : Temporarily shield reactive amines with Boc or Fmoc groups during cyclization .
- Flow chemistry : Minimize intermediate degradation via continuous reaction systems .
- In-line analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
